![molecular formula C23H30ClN5O2 B2804107 N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941869-50-7](/img/structure/B2804107.png)
N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30ClN5O2 and its molecular weight is 443.98. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Ions and Amino Acids
Polythiophene-based conjugated polymers incorporating dimethylamino and methylpiperazinyl groups have been synthesized for selective and sensitive detection of Hg2+ and Cu2+ ions in aqueous solutions. The polymers exhibit turn-off fluorescence upon metal ion detection, with P1 showing high sensitivity toward Cu2+ through electrostatic effects and complexation. Additionally, the P1–Cu2+ system can act as a fluorescence turn-on probe for amino acids, demonstrating potential for environmental monitoring and biochemical applications (Guo et al., 2014).
GPR14/Urotensin-II Receptor Agonists
The discovery of nonpeptidic agonists for the urotensin-II receptor, notably compounds with chlorophenyl and dimethylaminoethyl groups, highlights significant advances in pharmacological research. These agonists offer insights into receptor function and potential therapeutic applications, especially in cardiovascular diseases (Croston et al., 2002).
Neurokinin-1 Receptor Antagonism
Research on compounds with dimethylaminomethyl and fluorophenyl groups has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds show promise for clinical use in treating emesis and depression, indicating a potential for broader therapeutic applications (Harrison et al., 2001).
Copper(II) Complexes for Electronic and Magnetic Applications
Methylene bridged bis(tridentate) ligands featuring methylpiperazinyl groups have been synthesized and their copper(II) complexes characterized. These complexes are of interest for their electrochemical properties and potential applications in electronic and magnetic materials (Kamatchi & Kandaswamy, 1998).
Antimicrobial Quinazolines
Synthesis of quinazoline derivatives incorporating chlorophenyl and dimethylaminomethyl groups has demonstrated potent antibacterial and antifungal activities. These compounds offer a promising avenue for developing new antimicrobial agents (Desai et al., 2007).
Nonlinear Optical Properties
A novel chalcone derivative has shown potential for optical device applications due to its third-order nonlinear optical properties, demonstrating a transition from saturable to reverse saturable absorption with increased excitation intensity. This research opens up possibilities for the development of optical limiters and other photonic devices (Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O2/c1-27(2)20-9-7-17(8-10-20)21(29-13-11-28(3)12-14-29)16-25-22(30)23(31)26-19-6-4-5-18(24)15-19/h4-10,15,21H,11-14,16H2,1-3H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFUDMLEMIAOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.